Boc-Thr(Fmoc-Leu)-OH is a synthetic compound used primarily in peptide synthesis. It is a protected derivative of threonine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side chain is modified with a fluorene-9-methoxycarbonyl (Fmoc) group attached to leucine. This compound falls under the classification of amino acid derivatives used in solid-phase peptide synthesis, which is essential for constructing peptides with specific sequences and functionalities.
Boc-Thr(Fmoc-Leu)-OH is classified as an isoacyl dipeptide and is commercially available from various chemical suppliers, including Merck Millipore and Chem-Impex. It serves as an important intermediate in the synthesis of more complex peptides and proteins, enabling chemists to manipulate peptide sequences effectively for research and therapeutic applications .
The synthesis of Boc-Thr(Fmoc-Leu)-OH typically involves solid-phase peptide synthesis techniques. The process generally includes:
The efficiency of coupling reactions can be monitored using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry to ensure high yields and purity of the final product. The removal of protecting groups, particularly during Fmoc deprotection, typically involves treatment with piperidine or other suitable bases .
The molecular formula for Boc-Thr(Fmoc-Leu)-OH is . The structure consists of:
This structural arrangement allows for selective deprotection and further functionalization during peptide synthesis.
The compound has specific physical properties, including a high purity level (≥ 98% as determined by HPLC), which is crucial for its application in peptide synthesis .
Boc-Thr(Fmoc-Leu)-OH participates in several key reactions during peptide synthesis:
The coupling efficiency can be affected by factors such as steric hindrance from bulky protecting groups or the nature of the coupling reagents used. Reaction conditions must be optimized to minimize byproducts and maximize yield .
The mechanism behind the action of Boc-Thr(Fmoc-Leu)-OH in peptide synthesis involves sequential coupling and deprotection steps:
Quantitative analyses often indicate that optimized conditions can achieve over 90% coupling efficiency in well-designed protocols .
Relevant data includes melting points, solubility limits, and stability profiles under various conditions .
Boc-Thr(Fmoc-Leu)-OH has significant applications in:
By enabling precise control over peptide sequences, Boc-Thr(Fmoc-Leu)-OH contributes to advancements in medicinal chemistry and biopharmaceuticals .
The evolution of solid-phase peptide synthesis (SPPS) has been fundamentally shaped by the development of orthogonal protecting group strategies. The tert-butoxycarbonyl (Boc) strategy, pioneered by Merrifield, dominated early SPPS but required highly toxic anhydrous hydrogen fluoride (HF) for final deprotection and cleavage [2] [6]. The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group in the 1970s marked a paradigm shift, enabling base-labile Nα-deprotection with piperidine alongside acid-stable side-chain protection. This Fmoc/tBu approach provided true orthogonality—a critical advantage over Boc chemistry where both temporary and permanent protections were acid-labile, risking gradual side-chain deprotection during iterative trifluoroacetic acid (TFA) treatments [2] [6].
By the 1990s, Fmoc-SPPS became the industry standard due to its compatibility with diverse modifications (e.g., phosphorylated or glycosylated residues) and elimination of HF handling. The commercial availability of high-purity Fmoc-amino acids (>99% HPLC) further accelerated adoption, enabling multiton production of therapeutic peptides like glucagon-like peptide-1 (GLP-1) analogs [6]. Boc chemistry remains relevant only for specialized applications, such as synthesizing peptide thioesters incompatible with standard Fmoc cleavage conditions [2].
Table 1: Comparative Analysis of Boc vs. Fmoc SPPS Strategies
Parameter | Boc/Bz Strategy | Fmoc/tBu Strategy |
---|---|---|
Nα-Deprotection | TFA (acid) | Piperidine (base) |
Side-Chain Protection | Benzyl (Bz) | tert-Butyl (tBu) |
Final Cleavage | Anhydrous HF | TFA/scavengers |
Orthogonality | Limited (acid-sensitive) | High (acid/base orthogonal) |
Handling Safety | Hazardous (HF toxicity) | Moderate |
Dominant Era | 1960s–1980s | 1990s–Present |
Boc-Thr(Fmoc-Leu)-OH (CAS: 944283-26-5) exemplifies the power of dual protection for complex peptide assembly. This dipeptide mimetic features Leucine's α-amino group shielded by Fmoc (base-labile) and Threonine's side-chain hydroxyl protected via a Leu-Fmoc ester linkage, while Threonine's Nα-amine carries the Boc group (acid-labile) [1] [3]. This arrangement enables sequential, orthogonal deprotection:
The compound’s molecular architecture (C30H38N2O8, MW: 554.6 g/mol) serves a critical function in preventing aggregation during SPPS. As an isoacyl dipeptide, its ester bond is stable under standard SPPS conditions but rearranges to the native amide post-cleavage under mild basic conditions. This significantly enhances solubility of hydrophobic peptide segments, facilitating purification of "difficult sequences" prone to β-sheet formation [4]. Consequently, Boc-Thr(Fmoc-Leu)-OH is indispensable for synthesizing peptides with multiple leucine or threonine residues, where conventional dipeptides would cause chain aggregation [3] [4].
Fig. 1: Orthogonal Deprotection Mechanism of Boc-Thr(Fmoc-Leu)-OH
Step 1: Base Deprotection (Fmoc-Leu) Thr(Boc)-O-CO-Leu(Fmoc) + Piperidine → Thr(Boc)-O-CO-Leu-NH₂ + Dibenzofulvene Step 2: Acid Deprotection (Boc-Thr) Thr(Boc)-O-CO-Leu-NH₂ + TFA → ⁺H₃N-Thr-O-CO-Leu-NH₂
Orthogonal protection extends beyond Nα groups to address side-chain reactivity and backbone conformational challenges. Side-chain protecting groups in Fmoc-SPPS must withstand repetitive piperidine exposure while being cleaved during final TFA treatment. For Boc-Thr(Fmoc-Leu)-OH, this necessitates:
Furthermore, the compound aligns with frameworks for minimizing side reactions:
Table 2: Protecting Group Compatibility in Boc-Thr(Fmoc-Leu)-OH
Functional Group | Protecting Group | Deprotection Conditions | Orthogonal Stability |
---|---|---|---|
Thr Nα-amine | Boc | 25–50% TFA/DCM | Stable to piperidine |
Leu Nα-amine | Fmoc | 20% Piperidine/DMF | Stable to TFA (≤50%) |
Thr side-chain OH | Fmoc-Leu ester | TFA (cleavage) + basic rearrangement | Stable to SPPS deprotection/coupling |
Leu side-chain | None | N/A | N/A |
The strategic selection of orthogonal protections enables synthetic access to complex peptides >50 residues—previously unattainable with classical methods. This is evidenced by the compound’s utility in synthesizing therapeutic peptides with engineered hydrophobic domains, where both sequence control and solubility are paramount [3] [6].
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: